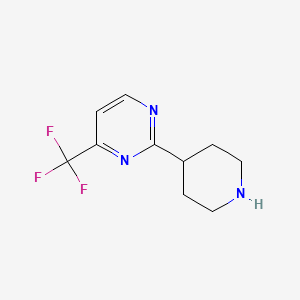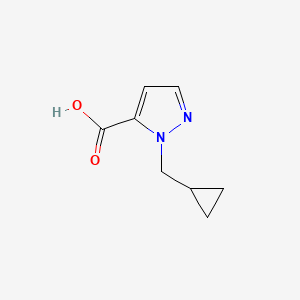
1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
説明
“1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a carboxylic acid group, and a cyclopropylmethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclopropanes can be synthesized using various methods. For instance, cyclopropanation strategies have been developed to introduce the cyclopropane motif in a collection of recent total syntheses . Also, functionalized cyclopropanes can be synthesized from carboxylic acids by a radical addition–polar cyclization cascade .
Chemical Reactions Analysis
Cyclopropanes can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides). More recently, single-electron transformations featuring cyclopropyl radicals have emerged .
科学的研究の応用
Synthesis Improvements
1H-pyrazole-4-carboxylic acid, a structurally related compound, has seen advancements in synthesis, increasing its yield significantly. This improvement is crucial for facilitating research and application in various scientific fields (Dong, 2011).
Formation of Derivatives
1H-pyrazole-3-carboxylic acid has been used to form a range of derivatives, including carboxamides and carboxylates. These derivatives, formed through reactions with different binucleophiles, are important for their potential in various scientific applications (Yıldırım, Kandemirli, & Akçamur, 2005).
Chemical Transformations
1-Cyanocyclopropane-1-carboxylates, closely related to the query compound, have been utilized in transformations to yield diverse pyrazole derivatives. These transformations are crucial for exploring new compounds with potential applications in various research fields (Xue, Liu, Qing, & Wang, 2016).
Hybridizing Agents in Agriculture
Specific pyrazole derivatives have been identified as chemical hybridizing agents in crops like wheat and barley. This application is significant in agricultural research and practices (Beck, Lynch, & Wright, 1988).
Spectral and Theoretical Investigations
Pyrazole-4-carboxylic acid derivatives have been the subject of combined experimental and theoretical studies. These studies are crucial for understanding the molecular properties and potential applications in various scientific domains (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel, an application that is significant in industrial research and material science (Herrag et al., 2007).
Ligands in Medicinal Chemistry
Novel ligands based on 1H-pyrazole-carboxylic acids have been developed for use in medicinal chemistry and metal complex catalysis. These developments are pivotal for advancing research in these areas (Dalinger et al., 2020).
Insecticidal Activities
1H-pyrazole-5-carboxylic acid derivatives have shown notable insecticidal activities, an application important in pest control and agricultural research (Huang et al., 2017).
将来の方向性
The development of compounds that can engage more than one binding site at the cell surface offers a path towards improving biological specificity or pharmacological properties . The development of methods to meld biological macromolecules with synthetic compounds will facilitate modulation of receptor biology in ways not previously possible .
作用機序
Target of Action
“1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known to have diverse biological activities and are often used as building blocks in medicinal chemistry .
Mode of Action
For example, some pyrazoles act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), and others have been found to interact with GABA receptors .
Biochemical Pathways
Depending on their specific structures and targets, pyrazoles can be involved in a variety of biochemical pathways related to inflammation, neurotransmission, and more .
生化学分析
Biochemical Properties
1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to altered gene expression and metabolic flux . These changes can impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s interaction with cytochrome P450 enzymes is a key aspect of its molecular mechanism, as it can alter the enzyme’s activity and thus affect the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biochemical properties . These interactions can affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation within cells . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in determining its localization, which can impact its biochemical and cellular effects.
特性
IUPAC Name |
2-(cyclopropylmethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLNWZTZICXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)

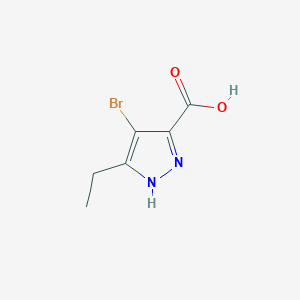
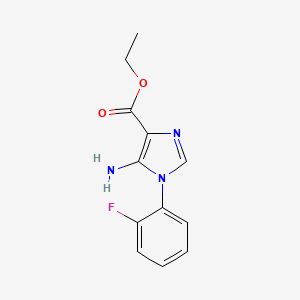


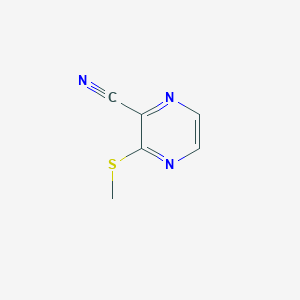
![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
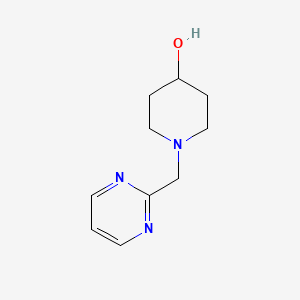
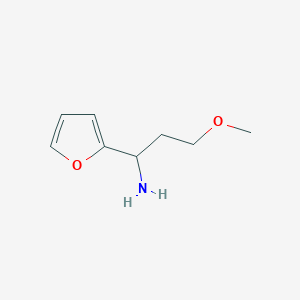
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)
